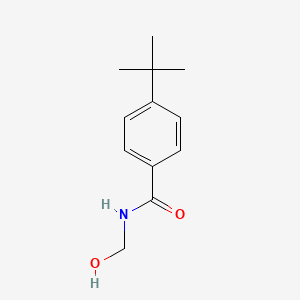
4-tert-Butyl-N-(hydroxymethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-N-(hydroxymethyl)benzamide is a chemical compound with the molecular formula C12H17NO2. It is known for its unique structure, which includes a tert-butyl group and a hydroxymethyl group attached to a benzamide core. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(hydroxymethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butyl-N-(carboxymethyl)benzamide.
Reduction: 4-tert-Butyl-N-(aminomethyl)benzamide.
Substitution: Various substituted benzamides depending on the substituent used.
Aplicaciones Científicas De Investigación
4-tert-Butyl-N-(hydroxymethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group provides steric hindrance, which can influence its binding affinity and selectivity towards certain enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzamide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
N-tert-Butylbenzamide: Similar structure but without the hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
4-tert-Butyl-N-(hydroxymethyl)benzamide stands out due to its combination of the tert-butyl and hydroxymethyl groups, which provide unique reactivity and binding properties. This makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
91563-74-5 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)10-6-4-9(5-7-10)11(15)13-8-14/h4-7,14H,8H2,1-3H3,(H,13,15) |
Clave InChI |
WKPNVWFPSFHGMW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCO |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride](/img/structure/B3195512.png)









![6-Benzyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3195595.png)
